Cas no 1805634-60-9 (Methyl 5-cyano-4-hydroxy-2-methoxybenzoate)

Methyl 5-cyano-4-hydroxy-2-methoxybenzoate 化学的及び物理的性質
名前と識別子
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- Methyl 5-cyano-4-hydroxy-2-methoxybenzoate
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- インチ: 1S/C10H9NO4/c1-14-9-4-8(12)6(5-11)3-7(9)10(13)15-2/h3-4,12H,1-2H3
- InChIKey: DXJYCTXMGMBFAV-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=C(C(C#N)=CC=1C(=O)OC)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 282
- トポロジー分子極性表面積: 79.6
- 疎水性パラメータ計算基準値(XlogP): 1.7
Methyl 5-cyano-4-hydroxy-2-methoxybenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015012108-500mg |
Methyl 5-cyano-4-hydroxy-2-methoxybenzoate |
1805634-60-9 | 97% | 500mg |
839.45 USD | 2021-06-21 | |
Alichem | A015012108-1g |
Methyl 5-cyano-4-hydroxy-2-methoxybenzoate |
1805634-60-9 | 97% | 1g |
1,475.10 USD | 2021-06-21 | |
Alichem | A015012108-250mg |
Methyl 5-cyano-4-hydroxy-2-methoxybenzoate |
1805634-60-9 | 97% | 250mg |
504.00 USD | 2021-06-21 |
Methyl 5-cyano-4-hydroxy-2-methoxybenzoate 関連文献
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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8. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
Methyl 5-cyano-4-hydroxy-2-methoxybenzoateに関する追加情報
Research Briefing on Methyl 5-cyano-4-hydroxy-2-methoxybenzoate (CAS: 1805634-60-9): Recent Advances and Applications
Methyl 5-cyano-4-hydroxy-2-methoxybenzoate (CAS: 1805634-60-9) is a synthetic intermediate of growing importance in the pharmaceutical and chemical industries. Recent studies have highlighted its potential as a key building block for the synthesis of bioactive molecules, particularly in the development of novel kinase inhibitors and anti-inflammatory agents. This briefing consolidates the latest research findings on this compound, focusing on its synthetic routes, biological activities, and potential therapeutic applications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of Methyl 5-cyano-4-hydroxy-2-methoxybenzoate in the synthesis of selective JAK2 inhibitors. The researchers utilized this compound as a core scaffold, modifying its cyano and hydroxy groups to achieve improved binding affinity and selectivity. The resulting derivatives showed promising activity in preclinical models of myeloproliferative disorders, with one candidate advancing to Phase I clinical trials.
From a synthetic chemistry perspective, recent advancements have focused on optimizing the production of Methyl 5-cyano-4-hydroxy-2-methoxybenzoate. A green chemistry approach published in Organic Process Research & Development (2024) described a novel catalytic system that improved the yield from 68% to 92% while reducing hazardous waste generation. This development is particularly significant for scaling up production while maintaining environmental sustainability.
Structural analysis studies using X-ray crystallography and NMR spectroscopy have provided deeper insights into the molecular properties of Methyl 5-cyano-4-hydroxy-2-methoxybenzoate. The compound's unique electronic distribution, resulting from the interplay between its electron-withdrawing cyano group and electron-donating methoxy group, makes it particularly valuable for designing molecules with specific electronic characteristics. These findings were recently reported in Crystal Growth & Design (2024).
In the realm of drug discovery, computational chemistry approaches have identified Methyl 5-cyano-4-hydroxy-2-methoxybenzoate as a privileged scaffold for targeting protein-protein interactions. Molecular docking studies suggest that derivatives of this compound can effectively bind to challenging targets such as the MDM2-p53 interface, offering potential avenues for cancer therapy development. These computational predictions are currently being validated experimentally in several academic and industrial laboratories.
The compound's stability profile has also been extensively studied, with recent accelerated stability testing demonstrating excellent thermal stability up to 150°C and good photostability under standard storage conditions. These characteristics, reported in a 2024 Pharmaceutical Development and Technology paper, make it particularly suitable for formulation development and long-term storage in pharmaceutical applications.
Looking forward, researchers are exploring the potential of Methyl 5-cyano-4-hydroxy-2-methoxybenzoate in new therapeutic areas. Preliminary data presented at the 2024 American Chemical Society National Meeting suggests its derivatives may have applications in neurodegenerative disease treatment, particularly in modulating tau protein aggregation. However, these findings require further validation in more comprehensive preclinical studies.
In conclusion, Methyl 5-cyano-4-hydroxy-2-methoxybenzoate (1805634-60-9) continues to emerge as a versatile and valuable compound in medicinal chemistry and drug development. Recent research has expanded our understanding of its synthetic accessibility, structural properties, and biological potential, positioning it as an important scaffold for future therapeutic innovation. Ongoing studies are expected to further elucidate its full range of applications in the coming years.
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